molecular formula C13H19Cl3N2 B7899686 (2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B7899686
M. Wt: 309.7 g/mol
InChI Key: RCWAGTHRXCIZRR-UHFFFAOYSA-N
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Description

(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a tertiary amine derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a 2,4-dichlorobenzyl moiety. This compound, cataloged under CAS numbers such as 1803856-02-1 and 1261233-94-6, is primarily utilized in research as a synthetic intermediate for drug discovery, particularly in neuroscience due to the piperidine scaffold’s relevance to neurotransmitter receptor modulation . It is typically supplied as a hydrochloride salt, enhancing its solubility and stability.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c1-17(12-3-2-6-16-8-12)9-10-4-5-11(14)7-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWAGTHRXCIZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a synthetic organic compound characterized by its piperidine core and a dichlorobenzyl substituent. This compound has garnered interest in various fields, particularly in pharmacology, due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19Cl3N2C_{13}H_{19}Cl_3N_2, with a molecular weight of approximately 309.7 g/mol. The presence of the hydrochloride salt enhances solubility in aqueous solutions, making it suitable for biological applications .

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperidine ring allows it to function as an amine, which can participate in nucleophilic substitutions and form complexes with biological receptors or enzymes. The dichlorobenzyl group may enhance binding affinity and selectivity toward specific targets .

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that such compounds can inhibit bacterial growth by interfering with essential bacterial enzymes .
  • Anticancer Properties : There is evidence suggesting that this compound may possess antiproliferative effects against various human cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .
  • Antimicrobial Efficacy : Another research effort highlighted the effectiveness of this compound against Gram-positive bacteria, showcasing its potential as an antibiotic agent. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Research Findings Summary

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; activated caspases.
Antimicrobial EfficacyInhibited growth of Gram-positive bacteria; disrupted cell wall synthesis.
Neuropharmacological EffectsPotential interactions with neurotransmitter systems; implications for neurological disorders.

Scientific Research Applications

Chemistry

In the realm of chemistry, (2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Key Reactions :

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of the benzyl chloride moiety.
  • Oxidation and Reduction : The amine group can be oxidized or reduced under specific conditions.

Biology

In biological research, this compound is investigated for its effects on biological systems, particularly focusing on the interactions of chlorine-substituted benzyl groups. It serves as a model compound for studying biological targets.

Biological Activities :

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains.
  • Anticancer Properties : Investigations suggest it can interfere with cell signaling pathways critical for cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been explored for its ability to inhibit Janus kinases (JAKs), which play a pivotal role in inflammatory signaling pathways.

Medicine

The compound is being explored for its therapeutic properties, particularly in drug development targeting inflammatory diseases and cancer. Its structural similarity to known pharmacological agents suggests potential applications in treating conditions such as autoimmune diseases.

Industrial Applications

In the industrial sector, this compound is used in the production of pharmaceuticals and specialty chemicals. Its unique properties make it valuable in synthesizing various industrial products.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation through modulation of key signaling pathways .
  • Antimicrobial Activity : Research highlighted its effectiveness against resistant bacterial strains, suggesting that modifications to the compound could enhance its antimicrobial properties .
  • Inflammation Studies : Investigations into its mechanism of action revealed that it acts as an inhibitor of JAKs, providing insights into its potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorobenzyl group undergoes nucleophilic substitution under basic conditions. Key parameters include:

Reaction Type Reagents/Conditions Outcome
Aromatic substitutionNaOH (aq), ethanol, refluxReplacement of chlorine with nucleophiles
Benzyl chloride couplingPiperidine derivatives, DMF, 80°CFormation of secondary amines
  • The 2,4-dichloro substituents activate the benzene ring toward nucleophilic attack at the para position relative to the benzyl group due to electron-withdrawing effects.

  • Reactions with amines (e.g., piperidine) proceed via an SNArS_NAr mechanism, forming covalent bonds with the aromatic ring.

Amine Functional Group Reactions

The tertiary amine in the piperidine ring participates in acid-base and alkylation reactions:

Reaction Reagents Products
ProtonationHCl (g) in diethyl etherWater-soluble ammonium salt formation
AlkylationMethyl iodide, K2_2CO3_3, DCMQuaternary ammonium derivatives
AcylationAcetyl chloride, pyridineAmide formation
  • Alkylation reactions require polar aprotic solvents (e.g., dichloromethane) to stabilize transition states.

  • Acylation yields stable amides, confirmed by 1H^1H NMR shifts at δ 2.1–2.3 ppm (acetyl methyl group) .

Reductive Transformations

The compound’s benzyl chloride moiety can be reduced under controlled conditions:

Reduction Type Conditions Outcome
Catalytic hydrogenationH2_2 (1 atm), Pd/C, ethanolBenzyl chloride → benzyl alcohol
Lithium aluminum hydrideLiAlH4_4, anhydrous THFDechlorination to toluene derivatives
  • Hydrogenation selectively reduces the C–Cl bond without affecting the piperidine ring.

  • Over-reduction is prevented by limiting H2_2 exposure to 1–2 hours.

Cross-Coupling Reactions

The dichlorobenzyl group facilitates palladium-catalyzed couplings:

Coupling Type Catalyst System Applications
Suzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_3 Biaryl synthesis for drug intermediates
Buchwald-HartwigPd2_2(dba)3_3, DavePhos C–N bond formation in heterocycles
  • Optimal yields (75–85%) are achieved with DavePhos as a ligand and sodium tert-butoxide as a base .

  • These reactions enable modular derivatization for structure-activity relationship (SAR) studies .

Stability and Degradation Pathways

The compound degrades under harsh conditions:

Condition Degradation Pathway Identified By
Strong acids (pH < 2)Hydrolysis of the piperidine ringHPLC-MS analysis
UV light (254 nm)Radical-mediated dechlorinationGC-MS profiling
  • Storage recommendations: -20°C under inert atmosphere to prevent oxidative decomposition.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations Piperidine Position Halogenation Pattern Salt Form Molecular Weight (g/mol) Notable Properties
(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride Reference compound 3-yl 2,4-dichloro Hydrochloride ~291.26 (calculated) Discontinued; hygroscopic
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS: 1261230-64-1) Chlorines at 2,5-positions 3-yl 2,5-dichloro Hydrochloride ~291.26 Similar weight; positional isomerism may alter receptor binding
(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (CAS: 1261230-57-2) Chlorines at 3,4-positions 4-yl 3,4-dichloro Hydrochloride ~291.26 Piperidine substitution at 4-position; potential steric effects
(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS: 1261233-94-6) Single chlorine at 2-position 3-yl 2-chloro Hydrochloride ~255.75 Reduced halogenation; lower molecular weight
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) Benzyl and methyl substituents; stereospecific R,R-configuration 3-yl None Dihydrochloride 291.26 Higher melting point (249–251°C); dihydrochloride salt
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride (CAS: 1289387-29-6) 4-methylbenzyl substituent 3-yl None Hydrochloride 254.8 Increased lipophilicity due to methyl group

Physicochemical and Functional Differences

  • However, positional isomerism (e.g., 2,5- vs. 3,4-dichloro) may alter metabolic stability or toxicity profiles .
  • Salt Form and Stability: Dihydrochloride salts (e.g., CAS: 1062580-52-2) exhibit higher melting points (~250°C) compared to monohydrochloride forms, suggesting improved thermal stability .
  • Steric and Stereochemical Effects : The R,R-configuration in CAS: 1062580-52-2 introduces stereospecificity, which could influence binding to chiral targets like G protein-coupled receptors .

Preparation Methods

Nucleophilic Substitution with 2,4-Dichlorobenzyl Chloride

The most widely reported method involves alkylation of a piperidine precursor with 2,4-dichlorobenzyl chloride. This two-step process begins with the preparation of the piperidine-3-yl-methylamine intermediate, followed by benzylation:

Step 1: Synthesis of Piperidine-3-yl-methylamine
Piperidine-3-yl-methylamine is synthesized via reductive amination of piperidin-3-one with methylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C achieves yields of 65–80%. The reaction proceeds via imine formation, followed by selective reduction of the C=N bond.

Step 2: Benzylation with 2,4-Dichlorobenzyl Chloride
The intermediate is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or triethylamine (TEA). Solvent selection critically influences yield:

SolventBaseTemperatureTime (h)YieldSource
DMFK2CO30–30°C1578%
AcetoneTEAReflux4050%
EthanolNaOH60°C2468%

Polar aprotic solvents like DMF enhance nucleophilicity, facilitating higher yields. Post-reaction, the crude product is purified via column chromatography (hexane/ethyl acetate) and treated with HCl gas to form the hydrochloride salt.

Reductive Amination Pathway

An alternative single-pot method combines 2,4-dichlorobenzaldehyde, methylamine, and piperidin-3-one in a reductive amination strategy:

  • Imine Formation : 2,4-Dichlorobenzaldehyde reacts with methylamine in ethanol, forming an imine intermediate.

  • Reduction : Sodium borohydride (NaBH4) reduces the imine to the secondary amine.

  • Cyclization : The amine intermediate undergoes acid-catalyzed cyclization to form the piperidine ring.

This method achieves 60–70% overall yield but requires stringent pH control to avoid over-reduction byproducts.

Optimization of Reaction Conditions

Solvent and Base Selection

Experiments comparing solvents (DMF, acetone, ethanol) demonstrate that DMF maximizes yield (78%) due to its high polarity and ability to stabilize transition states. Weak bases like K2CO3 outperform stronger bases (e.g., NaOH) in minimizing side reactions such as elimination.

Temperature and Reaction Time

Elevated temperatures (reflux conditions) accelerate benzylation but risk decomposition. For instance, refluxing acetone at 56°C for 40 hours yields 50%, whereas room-temperature reactions in DMF achieve 78% in 15 hours.

Industrial-Scale Production Considerations

Scale-up introduces challenges in heat management and purification. Continuous flow reactors improve mass transfer and reduce reaction times by 30% compared to batch processes. Industrial purification employs recrystallization from isopropyl alcohol/water mixtures, yielding >99% purity.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 7.42 (d, J=2.0 Hz, 1H, ArH), 7.08 (dd, J=2.0/8.3 Hz, 1H, ArH), 3.94 (s, 3H, NCH3).

    • ¹³C NMR : 52.8 ppm (NCH3), 128.5–134.2 ppm (aromatic carbons).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Challenges and Limitations

  • Low Yields in Polar Solvents : Ethanol-based reactions yield ≤68% due to competitive solvolysis.

  • Purification Complexity : The hydrochloride salt’s hygroscopicity necessitates anhydrous handling.

Recent Advances

Emerging catalysts like polymer-supported TEA reduce purification steps, achieving 82% yield in preliminary trials. Microwave-assisted synthesis cuts reaction times to 2 hours with comparable efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride, and what are their comparative yields and purities?

  • Methodological Answer : The compound can be synthesized via multi-step processes involving Mannich reactions or condensation of arylpyrazole carboxamides. For example, analogous piperidinyl amines are synthesized using paraformaldehyde and phenethylamine hydrochloride as amine components, yielding 87–98% under optimized conditions . Purification often involves recrystallization or column chromatography, with final purity assessed via HPLC (e.g., 98.7% purity confirmed at 206 nm wavelength) .
Synthetic Route Key Reagents Yield Purity Method
Mannich ReactionPhenethylamine HCl, paraformaldehyde87–98%Spectrophotometry
Multi-step condensation1,5-Diarylpyrazole core template~90%HPLC, NMR

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Moisture-sensitive batches require desiccants (e.g., silica gel). Safety data sheets for analogous piperidinyl amines recommend avoiding prolonged exposure to heat (>25°C) and humidity to prevent decomposition . Stability testing via accelerated aging (40°C/75% RH for 6 months) can predict shelf-life under controlled conditions .

Q. What analytical methods are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR (referenced to DMSO-d6 at 2.50 ppm and 39.52 ppm, respectively) to verify piperidine ring protons (δ 1.5–3.0 ppm) and aromatic substituents .
  • Purity Assessment : HPLC with UV detection at 206–220 nm, using C18 columns and acetonitrile/water mobile phases. LC/MS (ESI) confirms molecular ion peaks (e.g., [M+H]+^+ = 312.4 amu) .
  • Quantitative Analysis : Diazotization-coupled spectrophotometry with H-acid or N-(1-naphthyl)ethylenediamine for amine quantification .

Advanced Research Questions

Q. What contradictions exist in the pharmacological data of structurally similar piperidine derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in receptor binding affinities (e.g., σ1 vs. σ2 receptors) may arise from assay variability (e.g., radioligand choice, cell lines). For example, SR141716 analogs show conflicting cytotoxicity in different cancer models . To resolve this, standardize protocols (e.g., uniform IC50 determination via MTT assays) and validate findings across multiple labs. Meta-analyses of published IC50 values can identify outliers .

Q. How can computational modeling predict the receptor binding affinity of this compound, and what experimental validations are required?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., dopamine D2 or serotonin 5-HT2A). QSAR models trained on piperidine derivatives can predict logP and binding energy .
  • Validation : Confirm predictions via competitive radioligand assays (e.g., 3^3H-spiperone displacement for D2 affinity) . MD simulations (>100 ns) assess binding stability under physiological conditions .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Racemization during scale-up is common due to prolonged heating or acidic conditions. Mitigation strategies include:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during key steps like reductive amination .
    • Process Optimization : Pilot-scale reactions (1–5 kg batches) with in-line FTIR monitoring ensure reaction completion without racemization .

Methodological Considerations for Data Interpretation

  • Data Contradictions : When pharmacological data conflict (e.g., cytotoxicity vs. neuroprotection), cross-validate using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel effects) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability. For example, trace water in DMF can reduce yields by 15–20% .

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